5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(thian-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-3-15-4-2-7(1)9-12-10(14-13-9)8-5-11-6-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHYQOPIXNMSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a unique structure comprising an azetidine ring and a tetrahydrothiopyran moiety linked through an oxadiazole core. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring exhibit broad-spectrum antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole core have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | S. aureus, E. coli | Moderate to high inhibition |
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies. Compounds with similar oxadiazole structures have been reported to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative was shown to effectively inhibit the growth of breast cancer cells in vitro .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. Studies have shown that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Neuroprotective Activity
Emerging evidence suggests that compounds containing the oxadiazole moiety may possess neuroprotective effects. These effects are likely mediated through antioxidant activity and modulation of neurotransmitter systems. Research has indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage .
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives and tested their antibacterial activity against Mycobacterium bovis. The most active compounds showed potent inhibition against both active and dormant states of the bacteria .
- Anticancer Research : Desai et al. (2018) investigated pyridine-based 1,3,4-oxadiazole hybrids for their anticancer effects. The study found that specific derivatives exhibited strong cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Preliminary studies suggest good bioavailability and metabolic stability, making it a candidate for further development in drug formulation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole exhibit promising anticancer properties. Research has shown that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications in the oxadiazole ring can enhance the selectivity and potency against specific cancer types .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It is believed to act as a Janus kinase (JAK) inhibitor, which is crucial in the treatment of autoimmune diseases and chronic inflammatory conditions. The inhibition of JAK pathways can lead to reduced inflammatory responses, making it a candidate for further development in treating conditions such as rheumatoid arthritis and psoriasis .
Antimicrobial Activity
There is emerging evidence suggesting that this compound possesses antimicrobial properties. Studies have reported its efficacy against various bacterial strains, indicating its potential use as an antibacterial agent. This could be particularly relevant in the context of rising antibiotic resistance .
Pesticide Development
The unique structure of this compound allows for exploration in agrochemical applications, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential use in protecting crops from pests while minimizing environmental impact compared to traditional chemicals .
Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and electrical conductivity. This application is particularly relevant in developing advanced materials for electronics and nanotechnology .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro with modified oxadiazole derivatives. |
| Study B | Anti-inflammatory Effects | Showed reduced cytokine production in animal models when treated with JAK inhibitors derived from oxadiazoles. |
| Study C | Antimicrobial Properties | Reported effectiveness against multi-drug resistant bacterial strains, highlighting its potential as an alternative antimicrobial agent. |
Chemical Reactions Analysis
1.1. Ugi Tetrazole Reaction (UT-4CR)
The Ugi tetrazole four-component reaction (UT-4CR) is a key method for synthesizing tetrazoles and oxadiazoles. While this reaction primarily yields tetrazoles, analogous oxadiazole derivatives can form under specific conditions (e.g., using azide sources and isocyanides) . For example:
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Reactants : Azetidine-3-carboxaldehyde, tetrahydro-2H-thiopyran-4-carboxylic acid, TMS-azide, and tert-butyl isocyanide.
1.2. Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization of amidoximes with esters or nitriles. For instance:
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Reactants : Tetrahydro-2H-thiopyran-4-carboxamide oxime and azetidine-3-carbonyl chloride.
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Conditions : Solvent-free, K₂CO₃, 650 W microwave, 8–10 minutes .
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Yield : ~80–90% (observed in analogous 1,2,4-oxadiazole syntheses) .
2.1. Ring-Opening Reactions
The 1,2,4-oxadiazole ring can undergo nucleophilic attack due to its electron-deficient nature. For example:
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Hydrolysis : Under acidic conditions (HCl, H₂O, reflux), the oxadiazole ring opens to yield a diamide derivative .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxadiazole to a thioamide .
2.2. Substitution at Azetidine and Thiopyran Moieties
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Azetidine Functionalization :
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Thiopyran Modification :
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (TGA data for similar oxadiazoles) .
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Photodegradation : UV irradiation (λ = 254 nm) cleaves the oxadiazole ring, forming nitrile and amide byproducts .
Table 1. Synthetic Conditions for Analogous 1,2,4-Oxadiazoles
Table 2. Biological Activities of Related Compounds
| Compound | Target | IC₅₀/EC₅₀ | Ref. |
|---|---|---|---|
| 3-Aryl-5-alkyl-1,2,4-oxadiazole | HDAC-1 | 8.2–12.1 nM | |
| 5-(Azetidin-3-yl)-oxadiazole | Trypanosoma cruzi | 2.9 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key attributes of the target compound with structurally related 1,2,4-oxadiazole derivatives:
Key Observations:
- Bioactivity: Azetidine’s rigidity may improve target binding compared to flexible substituents like 2-methoxyethyl. However, the thiopyran group’s bulkiness could limit steric compatibility with certain enzymes or receptors .
- Synthetic Complexity: Multi-step syntheses are common for azetidine-containing oxadiazoles, whereas pyridine or pyrimidine derivatives often utilize simpler condensations .
Preparation Methods
Step 1: Preparation of Precursors
- Azetidin-3-yl derivative : The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically introduced via nucleophilic substitution or ring-closure reactions starting from suitable amino alcohols or halogenated precursors.
- Tetrahydro-2H-thiopyran-4-yl derivative : The tetrahydrothiopyran ring can be synthesized by reduction or functionalization of thiopyran derivatives, often involving sulfur-containing reagents and selective hydrogenation.
Step 2: Formation of Amidoxime Intermediate
- An amidoxime intermediate bearing either the azetidin-3-yl or tetrahydrothiopyran substituent is synthesized by reacting the corresponding nitrile with hydroxylamine under controlled conditions.
Step 3: Cyclization to 1,2,4-Oxadiazole
- The amidoxime is then condensed with an activated carboxylic acid derivative (e.g., acid chloride or ester) of the complementary substituent.
- Coupling agents such as DCC or EDCI are used to activate the carboxylic acid, facilitating the cyclization to the oxadiazole ring.
- The reaction is typically performed in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Step 4: Purification
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Final characterization is performed using spectroscopic methods (NMR, MS, IR) and, if possible, single-crystal X-ray diffraction to confirm the structure.
Data Table: Summary of Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Azetidine ring formation | Amino alcohols, halogenated precursors | Various | Ambient | Nucleophilic substitution or ring closure |
| 2 | Amidoxime formation | Hydroxylamine, nitrile precursor | Ethanol, water | 0-50 °C | Controlled pH to avoid side reactions |
| 3 | Cyclization to oxadiazole | Amidoxime + activated acid derivative + DCC/EDCI | Acetonitrile, DMF | RT to 60 °C | Use of DMAP or HOBt to enhance reaction |
| 4 | Purification | Silica gel chromatography | Various solvents | Ambient | Confirm purity via NMR, MS, X-ray |
Research Findings and Analysis
- The use of coupling agents such as DCC, EDCI, and additives like DMAP is critical to achieving high yields and purity by promoting efficient cyclization and suppressing side reactions such as racemization or polymerization.
- Polar aprotic solvents such as acetonitrile and DMF provide an optimal medium for the cyclization reactions due to their ability to dissolve both organic and inorganic reagents and stabilize reaction intermediates.
- The azetidin-3-yl substituent introduces ring strain and steric effects that require careful control of reaction conditions to avoid decomposition or side reactions.
- The tetrahydro-2H-thiopyran-4-yl group, containing sulfur, may influence the electronic properties of the oxadiazole ring and requires mild reaction conditions to preserve the sulfur heteroatom.
- Single-crystal X-ray diffraction and quantum chemical calculations have been used in related oxadiazole compounds to confirm stereochemistry and electronic structure, which are essential for understanding biological activity.
Q & A
What synthetic methodologies are effective for preparing 5-(azetidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole?
Basic Research Question
The synthesis of this compound can be approached via cyclization reactions. A common strategy for 1,2,4-oxadiazoles involves coupling amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, iridium-catalyzed amination has been used to introduce azetidine groups into oxadiazole frameworks under standard conditions (50°C, DME solvent), achieving high yields (>99%) after purification via flash column chromatography (hexane:ethyl acetate gradient) . The tetrahydro-2H-thiopyran-4-yl substituent may require prior functionalization (e.g., thiopyran-4-carboxylic acid) as a precursor for cyclocondensation.
How can regioselectivity challenges during oxadiazole formation be addressed?
Advanced Research Question
Regioselectivity in 1,2,4-oxadiazole synthesis is influenced by steric and electronic factors. Computational modeling (DFT) can predict favorable reaction pathways for substituent placement. For instance, steric hindrance from the tetrahydrothiopyran group may favor formation of the 3-substituted oxadiazole over the 5-position. Experimental validation via comparative NMR analysis of intermediates (e.g., monitoring amidoxime tautomerization) and adjusting reaction stoichiometry (e.g., excess acylating agent) can optimize regiochemical outcomes .
What analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Key techniques include:
- 1H/13C NMR : To verify substituent positions and assess stereochemistry (e.g., azetidine ring conformation).
- HRMS : For exact mass confirmation (e.g., resolving isotopic patterns from sulfur in the thiopyran group).
- SFC (Supercritical Fluid Chromatography) : To determine enantiopurity if chiral centers are present (e.g., azetidin-3-yl configuration) .
- FTIR : To confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole).
How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Advanced Research Question
Contradictory NMR signals may arise from dynamic effects (e.g., rotational barriers in the oxadiazole ring) or impurities. Use 2D NMR (COSY, HSQC, HMBC) to assign coupling networks and differentiate between structural isomers. For example, HMBC correlations between the azetidine NH and oxadiazole C-5 can confirm connectivity. Additionally, computational NMR prediction tools (e.g., DFT-based methods) can simulate spectra for comparison .
What strategies are recommended for improving low yields in coupling reactions involving the thiopyran substituent?
Advanced Research Question
The thiopyran group’s steric bulk may hinder reaction efficiency. Strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ir complexes) can accelerate coupling steps .
- Microwave-Assisted Synthesis : Reduce reaction time and improve energy transfer for sterically demanding intermediates.
How can computational methods predict the biological activity of this compound?
Advanced Research Question
Molecular docking studies can model interactions with target proteins (e.g., enzymes or receptors). For example, oxadiazole derivatives with sulfur-containing substituents (e.g., thiopyran) have shown affinity for kinase targets in anticancer research . Use software like AutoDock Vina to simulate binding modes, focusing on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the thiopyran group. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
What are the stability considerations for this compound under varying pH and temperature conditions?
Basic Research Question
Stability studies should include:
- pH-Dependent Degradation : Monitor hydrolysis of the oxadiazole ring in acidic/basic conditions via HPLC.
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C.
- Light Sensitivity : Test photodegradation under UV/visible light, particularly for the thiopyran sulfur moiety.
How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?
Advanced Research Question
Chiral SFC or HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. For example, SFC analysis of a related oxadiazole derivative achieved 97% ee using a CO2/ethanol mobile phase . Compare retention times with racemic mixtures and calibrate with chiral standards.
What synthetic precursors or building blocks are essential for scalable production?
Basic Research Question
Key precursors include:
- Azetidin-3-amine : For introducing the azetidine moiety.
- Tetrahydro-2H-thiopyran-4-carboxylic acid : Activated as an ester or acyl chloride for oxadiazole cyclization.
- Amidoxime intermediates : Synthesized from nitriles and hydroxylamine .
How do structural modifications (e.g., replacing thiopyran with pyran) affect physicochemical properties?
Advanced Research Question
Comparative studies using LogP measurements and solubility assays can quantify hydrophobicity changes. For instance, replacing oxygen in pyran with sulfur (thiopyran) increases lipophilicity, potentially enhancing membrane permeability. DFT calculations (e.g., Mulliken charges) can further predict electronic effects on reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
